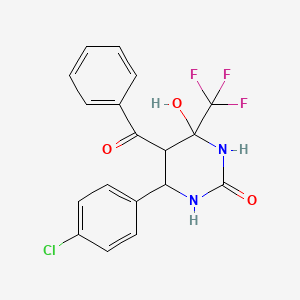

![molecular formula C20H20FN3O3S B11621060 (2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621060.png)

(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-3-Ethyl-N-(4-Fluorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazinananring, eine Fluorphenylgruppe und eine Methoxyphenylgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-3-Ethyl-N-(4-Fluorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Thiazinananrings. Dies kann durch eine Cyclisierungsreaktion mit geeigneten Vorläufern unter kontrollierten Bedingungen erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um eine konstante Produktion zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2Z)-3-Ethyl-N-(4-Fluorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, wobei geeignete Reagenzien und Katalysatoren verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierter Temperatur und Druck.

Substitution: Halogenierungsmittel, Nucleophile und Katalysatoren wie Palladium oder Platin.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte oder carboxylierte Derivate liefern, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

(2Z)-3-Ethyl-N-(4-Fluorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, antifungale oder krebshemmende Eigenschaften.

Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Verwendung als Leitstruktur für die Medikamentenentwicklung.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von (2Z)-3-Ethyl-N-(4-Fluorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion des Zelltods in Krebszellen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2Z)-3-Ethyl-N-(4-Chlorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid: Ähnliche Struktur, jedoch mit einer Chlorphenylgruppe anstelle einer Fluorphenylgruppe.

(2Z)-3-Ethyl-N-(4-Bromphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid: Ähnliche Struktur, jedoch mit einer Bromphenylgruppe anstelle einer Fluorphenylgruppe.

(2Z)-3-Ethyl-N-(4-Iodphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid: Ähnliche Struktur, jedoch mit einer Iodphenylgruppe anstelle einer Fluorphenylgruppe.

Einzigartigkeit

Die Einzigartigkeit von (2Z)-3-Ethyl-N-(4-Fluorphenyl)-2-[(3-Methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Fluorphenylgruppe kann beispielsweise seine biologische Aktivität verstärken oder seine Reaktivität im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten verändern.

Eigenschaften

Molekularformel |

C20H20FN3O3S |

|---|---|

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

3-ethyl-N-(4-fluorophenyl)-2-(3-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |

InChI |

InChI=1S/C20H20FN3O3S/c1-3-24-18(25)12-17(19(26)22-14-9-7-13(21)8-10-14)28-20(24)23-15-5-4-6-16(11-15)27-2/h4-11,17H,3,12H2,1-2H3,(H,22,26) |

InChI-Schlüssel |

SWCSLSXPMMYSPH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)CC(SC1=NC2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

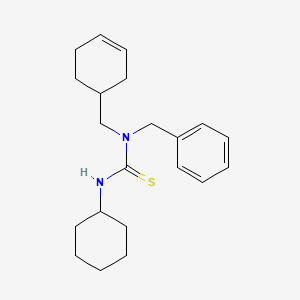

![3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11620992.png)

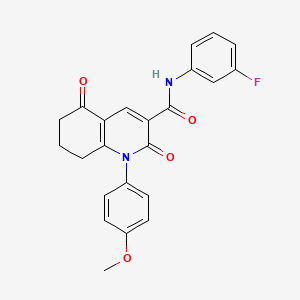

![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11620996.png)

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621002.png)

![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)

![10-acetyl-11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11621024.png)

![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621029.png)

![(2Z)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621030.png)

![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11621036.png)

![9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621048.png)

![2-({2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}carbonyl)benzoic acid](/img/structure/B11621055.png)

![6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621058.png)